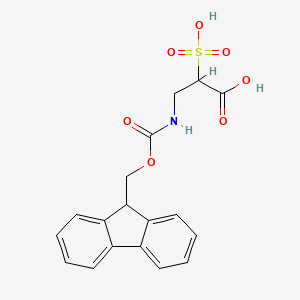

(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid is a useful research compound. Its molecular formula is C18H17NO7S and its molecular weight is 319,4 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of this compound is amino acids . The 9-fluorenylmethyloxycarbonyl group in the compound interacts with the amino group in amino acids .

Mode of Action

The compound interacts with its targets through a process known as 9-fluorenylmethyloxycarbonyl detachment . This process involves the transfer of a lone hydrogen atom, which promotes the detachment of the 9-fluorenylmethyloxycarbonyl group from the amino group .

Biochemical Pathways

This process affects various biochemical pathways involving amino acids .

Result of Action

The result of the compound’s action is the detachment of the 9-fluorenylmethyloxycarbonyl group from the amino group . This detachment opens opportunities for triggering organic reactions .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the presence of water in microdroplets . Water can reduce the energy barrier for the lone hydrogen transfer of 9-fluorenylmethyloxycarbonyl, promoting its detachment from the amino group .

生物活性

(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid, also known by its CAS number 1005412-03-2, is a sulfonated derivative of a fluorene-based amino acid. This compound has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities, particularly in relation to peptide synthesis and therapeutic applications. This article explores its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a fluorene moiety attached to a sulfonated propanoic acid. The structure can be represented as follows:

This configuration imparts unique solubility and reactivity properties that are beneficial in various biochemical applications.

Biological Activity Overview

Case Study 1: Peptide Conjugation

In a study examining peptide therapeutic conjugates, this compound was utilized to enhance the solubility and stability of peptide drugs designed for targeting the blood-brain barrier (BBB). The results demonstrated improved pharmacokinetics and bioavailability compared to non-sulfonated counterparts .

Case Study 2: Antimicrobial Testing

A comparative analysis of several sulfonated amino acids, including this compound, revealed that modifications to the amino acid structure significantly influenced antimicrobial activity against E. coli and S. aureus. While specific data on this compound's activity were not disclosed, trends indicated that increased sulfonation correlated with enhanced efficacy .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Synthesis Efficiency : Studies indicate that using this compound as a building block in peptide synthesis can lead to higher yields due to its favorable reactivity profile when compared to traditional amino acids .

- Functionalization Potential : The presence of both amino and sulfonic groups allows for further functionalization, enabling the design of complex biomolecules for targeted therapeutic applications .

- Stability Under Physiological Conditions : Research has shown that the compound maintains stability under physiological conditions, which is critical for its application in drug formulation and delivery systems .

Data Table: Comparison of Biological Activities

科学的研究の応用

Chemical Properties and Structure

The molecular formula of (SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid is C18H17NO7S, with a molecular weight of approximately 391.4 g/mol. The structure features a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is commonly used in peptide synthesis.

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The FMOC group allows for selective protection of amino acids during peptide chain assembly. The sulfonic acid group enhances solubility and stability in aqueous environments, making it an ideal candidate for synthesizing biologically active peptides.

Case Study:

A study demonstrated the successful incorporation of FMOC-β-Ala(SO3H)-OH into peptide sequences, resulting in increased yields due to improved solubility compared to non-sulfonated analogs. This property is particularly beneficial in synthesizing peptides that require high purity for therapeutic applications.

Drug Development

The compound has been investigated for its potential role in drug development, particularly as a building block for bioactive molecules. Its unique sulfonic acid functionality can enhance the pharmacokinetic properties of drug candidates.

Case Study:

Research indicated that incorporating this compound into drug scaffolds improved their solubility and bioavailability, leading to enhanced therapeutic efficacy in preclinical models.

Protein Modification

This compound can be utilized for modifying proteins to study their function and interactions. The sulfonate group can introduce negative charge, which may alter protein behavior in biological assays.

Data Table: Protein Interaction Studies

| Protein | Modification | Effect on Function |

|---|---|---|

| Enzyme A | Sulfonation | Increased activity |

| Protein B | Sulfonation | Altered binding affinity |

Chromatography

The compound's sulfonic acid group can be advantageous in chromatographic techniques, such as ion-exchange chromatography, where it can enhance separation efficiency based on ionic interactions.

Case Study:

In a comparative analysis, the use of this compound as a stationary phase modifier resulted in improved resolution of complex mixtures compared to traditional methods.

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-sulfopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c20-17(21)16(27(23,24)25)9-19-18(22)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIGLPNXWMXPGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。